O-(4-Nitrophenyl)-L-serine

Description

BenchChem offers high-quality O-(4-Nitrophenyl)-L-serine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-(4-Nitrophenyl)-L-serine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O5 |

|---|---|

Molecular Weight |

226.19 g/mol |

IUPAC Name |

2-amino-3-(4-nitrophenoxy)propanoic acid |

InChI |

InChI=1S/C9H10N2O5/c10-8(9(12)13)5-16-7-3-1-6(2-4-7)11(14)15/h1-4,8H,5,10H2,(H,12,13) |

InChI Key |

QLWVJDYYLGGSJE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCC(C(=O)O)N |

Origin of Product |

United States |

O-(4-Nitrophenyl)-L-serine: A Technical Overview of a Putative Chromogenic Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(4-Nitrophenyl)-L-serine is an amino acid derivative characterized by the attachment of a 4-nitrophenyl group to the side-chain hydroxyl oxygen of L-serine, forming an ether linkage. This modification introduces a chromogenic reporter group, the 4-nitrophenolate anion, which is released upon cleavage of the ether bond. This property suggests its potential application in biochemical assays for the detection of specific enzyme activities, particularly those of etherases or other hydrolases capable of cleaving this bond. Upon enzymatic cleavage, the release of 4-nitrophenol, which ionizes to the yellow-colored 4-nitrophenolate at neutral or alkaline pH, can be monitored spectrophotometrically.

It is critical to distinguish O-(4-Nitrophenyl)-L-serine from its more commonly documented isomer, N-(4-nitrophenyl)-L-serine (CAS RN: 72361-00-3) , where the nitrophenyl group is attached to the alpha-amino group. The chemical properties and reactivity of these two isomers are substantially different. Due to a significant lack of published data for the O-isomer, this guide will provide available information on O-(4-Nitrophenyl)-L-serine and, for comparative purposes, established data for the N-isomer.

Chemical Structure and Properties

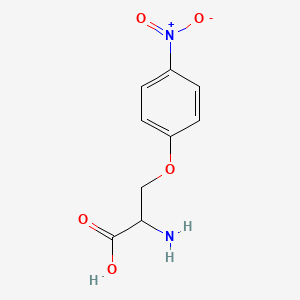

The core structure of O-(4-Nitrophenyl)-L-serine consists of an L-serine backbone with a 4-nitrophenyl ether linkage at the β-carbon.

Structure of O-(4-Nitrophenyl)-L-serine:

(Note: Ph represents a benzene ring)

A thorough search of chemical databases reveals a notable absence of experimentally determined quantitative data for O-(4-Nitrophenyl)-L-serine. As such, properties like melting point, solubility, and specific spectral data are not available in peer-reviewed literature or established chemical registries.

For the purpose of differentiation, the properties of the well-characterized N-(4-nitrophenyl)-L-serine are provided below.

Table 1: Physicochemical Properties of N-(4-nitrophenyl)-L-serine

| Property | Value | Source |

| CAS Number | 72361-00-3 | [1] |

| Molecular Formula | C₉H₁₀N₂O₅ | [1] |

| Molecular Weight | 226.19 g/mol | [1] |

| IUPAC Name | (2S)-3-hydroxy-2-(4-nitroanilino)propanoic acid | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 4 | [1] |

| XLogP3-AA | 0.7 | [1] |

Synthesis Protocols

Proposed Synthesis of O-(4-Nitrophenyl)-L-serine

A chemically plausible method for the synthesis of O-(4-Nitrophenyl)-L-serine would involve a nucleophilic aromatic substitution (SNAr) reaction. This approach requires protection of the amino and carboxyl groups of L-serine prior to the etherification step.

Methodology:

-

Protection of L-serine: The amino group of L-serine can be protected with a Boc (tert-butyloxycarbonyl) group, and the carboxyl group can be protected as a methyl or ethyl ester. This yields a fully protected serine derivative (e.g., Boc-L-Ser-OMe).

-

Etherification (SNAr Reaction): The protected L-serine derivative is then reacted with a highly activated aryl halide, such as 1-fluoro-4-nitrobenzene. The reaction is typically carried out in an aprotic polar solvent (e.g., DMF or DMSO) in the presence of a non-nucleophilic base (e.g., sodium hydride or potassium carbonate) to deprotonate the hydroxyl side chain of serine, forming a nucleophilic alkoxide.

-

Deprotection: Following the formation of the ether linkage, the protecting groups are removed. The ester can be hydrolyzed under basic conditions (e.g., with NaOH), and the Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).

-

Purification: The final product would require purification, likely via column chromatography or recrystallization, to remove unreacted starting materials and byproducts.

Synthesis of N-(4-nitrophenyl)-L-serine

The synthesis of the N-isomer is more straightforward and typically involves the reaction of L-serine with 1-fluoro-4-nitrobenzene under basic conditions, where the amino group acts as the nucleophile.

Experimental Protocols & Applications

Use as a Chromogenic Substrate in Enzyme Assays

O-(4-Nitrophenyl)-L-serine is proposed to function as a chromogenic substrate for certain hydrolases. The enzymatic cleavage of the ether bond releases 4-nitrophenol, which has a maximum absorbance at approximately 405 nm in its phenolate form under alkaline conditions.[2] This allows for a continuous, colorimetric assay of enzyme activity.

General Protocol for a Hydrolase Assay:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer solution at the optimal pH for the enzyme of interest (e.g., 50 mM Tris-HCl, pH 8.0).

-

Enzyme Solution: Prepare a stock solution of the purified enzyme in the assay buffer. The final concentration will depend on the enzyme's specific activity.

-

Substrate Stock Solution: Prepare a concentrated stock solution of O-(4-Nitrophenyl)-L-serine in an appropriate organic solvent (e.g., DMSO) due to expected low aqueous solubility.

-

-

Assay Procedure:

-

Pipette the assay buffer into a 96-well microplate or a cuvette.

-

Add the enzyme solution to the buffer and briefly pre-incubate at the desired assay temperature (e.g., 37°C).

-

Initiate the reaction by adding a small volume of the substrate stock solution.

-

Immediately begin monitoring the increase in absorbance at ~405 nm using a spectrophotometer or microplate reader.

-

-

Data Analysis:

-

The rate of reaction is determined from the linear portion of the absorbance versus time plot.

-

The concentration of released 4-nitrophenol can be calculated using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of 4-nitrophenolate under the specific assay conditions.

-

The workflow for such an enzyme assay is depicted in the following diagram.

References

The Biological Activity of O-(4-Nitrophenyl)-L-serine: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of O-(4-Nitrophenyl)-L-serine. The primary role of this molecule is not as a direct modulator of biological signaling pathways, but rather as a valuable laboratory tool. Its principal application lies in its use as a chromogenic substrate for the kinetic analysis of specific enzymes, most notably those capable of catalyzing β-elimination reactions, such as tryptophanase and tyrosine phenol-lyase.

The core utility of O-(4-Nitrophenyl)-L-serine stems from its chemical structure. It is an amino acid derivative that combines L-serine with a 4-nitrophenyl group.[1] In an enzymatic reaction, this 4-nitrophenyl moiety functions as an excellent leaving group.[1] Upon cleavage of the ester bond, it is released as 4-nitrophenol, a chromophore that allows for convenient and continuous monitoring of the enzymatic reaction progress via spectrophotometry.[1] This property makes it and similar O-acyl-L-serine derivatives effective substrates for studying the kinetics and substrate specificity of various enzymes.

Enzymatic Activity and Quantitative Data

O-Benzoyl-L-serine, in particular, was identified as a superior substrate for both tryptophanase and tyrosine phenol-lyase, exhibiting Vmax values five- to six-fold higher than the physiological substrates for these enzymes. This enhanced reactivity is suggested to be a result of the binding energy from the aromatic ring of the acyl group, which helps to lower the transition-state energy barrier for the β-elimination reaction. Conversely, O-acetyl-L-serine was found to be a very poor substrate for these same enzymes, with Vmax values approximately 5% of those for the physiological substrates.

The kinetic parameters for these related compounds are summarized in the table below. It is anticipated that O-(4-Nitrophenyl)-L-serine would exhibit robust activity, likely comparable to or exceeding that of O-benzoyl-L-serine, due to the excellent leaving group properties of the 4-nitrophenolate anion.

| Enzyme | Substrate | Vmax (Relative to Physiological Substrate) |

| Tryptophanase | O-Benzoyl-L-serine | ~500-600% |

| O-Acetyl-L-serine | ~5% | |

| Tyrosine Phenol-lyase | O-Benzoyl-L-serine | ~500-600% |

| O-Acetyl-L-serine | ~5% |

Table 1: Relative Vmax values for the reaction of tryptophanase and tyrosine phenol-lyase with O-acyl-L-serine derivatives. The data is based on studies of O-benzoyl-L-serine and O-acetyl-L-serine, which serve as proxies for the activity of O-(4-Nitrophenyl)-L-serine.

Experimental Protocols

The following is a generalized experimental protocol for determining the kinetic parameters of an enzyme such as tryptophanase or tyrosine phenol-lyase using an O-acyl-L-serine substrate like O-(4-Nitrophenyl)-L-serine. This protocol is based on the methodologies described for analogous compounds.

Objective: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of an enzyme-catalyzed reaction using a chromogenic O-acyl-L-serine substrate.

Materials:

-

Purified enzyme (e.g., Tryptophanase from Escherichia coli)

-

O-(4-Nitrophenyl)-L-serine (or other O-acyl-L-serine) stock solution

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0, containing 0.1 mM pyridoxal-5'-phosphate)

-

Spectrophotometer capable of measuring absorbance at the appropriate wavelength for the leaving group (e.g., ~400 nm for 4-nitrophenol)

-

Temperature-controlled cuvette holder

Procedure:

-

Enzyme Preparation: Prepare a working solution of the purified enzyme in the reaction buffer. The final concentration should be determined empirically to ensure a linear reaction rate over a reasonable time course.

-

Substrate Solutions: Prepare a series of dilutions of the O-(4-Nitrophenyl)-L-serine stock solution in the reaction buffer. The concentration range should typically span from 0.1 * Km to 10 * Km. If the Km is unknown, a broad range of concentrations should be tested initially.

-

Assay Setup:

-

Pipette the reaction buffer and the substrate solution into a cuvette.

-

Place the cuvette in the temperature-controlled spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a small, known volume of the enzyme solution to the cuvette. Mix thoroughly but gently.

-

-

Data Acquisition:

-

Immediately begin recording the change in absorbance at the appropriate wavelength as a function of time.

-

The initial rate of the reaction (v₀) is determined from the linear portion of the absorbance versus time plot.

-

-

Data Analysis:

-

Convert the change in absorbance per unit time to the rate of product formation (in concentration per unit time) using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of the released chromophore at the specific pH of the assay.

-

Plot the initial reaction rates (v₀) against the corresponding substrate concentrations ([S]).

-

Determine the kinetic parameters, Km and Vmax, by fitting the data to the Michaelis-Menten equation, for example, by using a Lineweaver-Burk plot (1/v₀ vs. 1/[S]).

-

Visualizations

To better understand the processes described, the following diagrams illustrate the enzymatic reaction and the general workflow for its analysis.

References

O-(4-Nitrophenyl)-L-serine as a Chromogenic Substrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(4-Nitrophenyl)-L-serine is an amino acid derivative that holds potential as a chromogenic substrate for the detection and characterization of certain enzymes, particularly serine proteases. Its structure incorporates the L-serine amino acid linked to a 4-nitrophenyl group. The utility of this compound in enzymatic assays stems from the release of the chromophore, 4-nitrophenol (or its conjugate base, 4-nitrophenolate), upon enzymatic cleavage of the ester bond. The liberated 4-nitrophenolate imparts a yellow color to the solution, which can be readily quantified using spectrophotometry, typically at wavelengths around 400-410 nm. This allows for a continuous and convenient method to monitor enzyme activity.

While O-(4-Nitrophenyl)-L-serine itself is not extensively documented in the scientific literature as a widely used substrate with established kinetic parameters for specific enzymes, its structural similarity to other well-characterized p-nitrophenyl esters and amides allows for a comprehensive understanding of its potential applications and the methodologies for its use. This guide will provide an in-depth overview of the principles of using p-nitrophenyl-based chromogenic substrates, with specific data from analogous compounds to illustrate the experimental design and data analysis.

Principle of Detection

The enzymatic hydrolysis of O-(4-Nitrophenyl)-L-serine by a suitable hydrolase, such as a serine protease, results in the formation of L-serine and 4-nitrophenol. At neutral to alkaline pH, 4-nitrophenol is in equilibrium with its deprotonated form, the 4-nitrophenolate ion, which exhibits strong absorbance in the visible spectrum.

The rate of the reaction can be monitored by measuring the increase in absorbance at the λmax of the 4-nitrophenolate ion. This allows for the determination of initial reaction velocities and subsequent calculation of key enzyme kinetic parameters.

Quantitative Data Presentation

Due to the lack of specific kinetic data for O-(4-Nitrophenyl)-L-serine in the available literature, the following tables present data for analogous and commonly used chromogenic substrates for serine proteases. This information serves as a reference for the expected range of kinetic parameters and the experimental conditions for similar assays.

Table 1: Kinetic Parameters of Serine Proteases with Analogous p-Nitrophenyl Substrates

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions |

| α-Chymotrypsin | p-Nitrophenyl Acetate | 3400 | 2.38 | 700 | pH 7.8, 25°C[1] |

| Subtilisin BPN' | Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | 200 | 50 | 250,000 | pH 8.6, 25°C |

| Trypsin | Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) | 1100 | 0.4 | 364 | pH 8.1, 25°C |

Table 2: Molar Extinction Coefficients of p-Nitrophenol/p-Nitrophenolate

The molar extinction coefficient (ε) of p-nitrophenol is highly dependent on pH due to the equilibrium between the protonated (colorless) and deprotonated (yellow) forms. Accurate determination of this value under the specific assay conditions is critical for calculating the concentration of the product.

| pH | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| 7.0 | 405 | ~5,000 |

| 8.0 | 405 | ~15,000 |

| 9.0 | 405 | ~18,000 |

| >10 | 405 | ~18,500[2] |

Experimental Protocols

The following is a generalized protocol for a serine protease assay using a p-nitrophenyl-based chromogenic substrate. This protocol should be optimized for the specific enzyme and substrate being investigated.

Materials:

-

Enzyme: Purified serine protease of interest.

-

Substrate: O-(4-Nitrophenyl)-L-serine (or analogous p-nitrophenyl substrate). A stock solution is typically prepared in an organic solvent like DMSO to ensure solubility.

-

Assay Buffer: A buffer that maintains the optimal pH for enzyme activity (e.g., Tris-HCl, HEPES, or phosphate buffer). The choice of buffer and pH will depend on the specific enzyme.

-

Microplate Reader or Spectrophotometer: Capable of measuring absorbance at 405 nm.

-

96-well microplates (optional): For higher throughput assays.

Procedure:

-

Prepare Reagents:

-

Prepare the assay buffer at the desired pH and temperature.

-

Prepare a stock solution of the substrate in DMSO.

-

Prepare a series of dilutions of the enzyme in cold assay buffer.

-

-

Assay Setup:

-

Add a defined volume of assay buffer to each well of a microplate or a cuvette.

-

Add a small volume of the enzyme dilution to each well/cuvette.

-

Pre-incubate the plate/cuvette at the desired temperature for a few minutes to allow for temperature equilibration.

-

-

Initiate the Reaction:

-

Add a small volume of the substrate stock solution to each well/cuvette to initiate the reaction. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <1-2%) to avoid affecting enzyme activity.

-

-

Monitor the Reaction:

-

Immediately start monitoring the increase in absorbance at 405 nm over time. For kinetic studies, it is important to measure the initial linear rate of the reaction.

-

-

Data Analysis:

-

Convert the rate of change in absorbance (ΔAbs/min) to the rate of product formation (moles/min) using the Beer-Lambert law (Rate = (ΔAbs/min) / (ε × l)), where ε is the molar extinction coefficient of p-nitrophenolate at the assay pH and l is the path length of the cuvette or the well.

-

Plot the initial reaction rates against a range of substrate concentrations to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

-

Signaling Pathways and Logical Relationships

The use of O-(4-Nitrophenyl)-L-serine as a tool in studying signaling pathways would likely involve its application in assays to measure the activity of proteases that are components of these pathways. For instance, many signaling cascades, such as the blood coagulation cascade, involve a series of serine protease activations.

Conclusion

References

O-(4-Nitrophenyl)-L-serine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-(4-Nitrophenyl)-L-serine is a synthetic amino acid derivative that has become an invaluable tool in biochemistry and drug discovery. Its utility stems from the incorporation of a 4-nitrophenyl group, which acts as a chromogenic leaving group upon enzymatic cleavage. This allows for the continuous and facile monitoring of enzyme activity, making it a cornerstone substrate in high-throughput screening and kinetic analysis of various hydrolases, particularly proteases and esterases. This technical guide provides an in-depth overview of the discovery, history, synthesis, and applications of O-(4-Nitrophenyl)-L-serine, with a focus on its role in enzyme kinetics and drug development. Detailed experimental protocols, quantitative data, and relevant biological pathways are presented to serve as a comprehensive resource for researchers in the field.

Introduction

The development of synthetic enzyme substrates has been a pivotal advancement in the field of enzymology. Among these, chromogenic substrates have proven to be particularly powerful for their ability to generate a colored product upon enzymatic action, enabling straightforward spectrophotometric analysis of enzyme kinetics. O-(4-Nitrophenyl)-L-serine belongs to this important class of research tools. The ester linkage between L-serine and 4-nitrophenol provides a target for hydrolytic enzymes, and the subsequent release of the 4-nitrophenolate ion results in a measurable increase in absorbance at 405 nm.[1] This property has led to its widespread use in the characterization of enzyme activity and the screening of potential enzyme inhibitors.

Discovery and History

The use of nitrophenyl-based esters as chromogenic substrates for detecting enzymatic activity dates back to the mid-20th century. The first synthetic chromogenic substrate, o-nitrophenyl-β-D-galactoside (ONPG), was developed to detect β-galactosidase activity in bacteria.[1] This pioneering work laid the foundation for the development of a wide range of similar substrates for various enzymes.

While a definitive seminal publication marking the first-ever synthesis of O-(4-Nitrophenyl)-L-serine is not readily apparent in historical literature, its development can be situated within the broader context of the exploration of chromogenic substrates for proteases and esterases. The underlying principle of using a p-nitrophenyl group as a chromogenic leaving group was well-established, and its application to different amino acids, including serine, was a logical progression in the quest for specific and sensitive enzyme assays.

Physicochemical Properties

A summary of the key physicochemical properties of O-(4-Nitrophenyl)-L-serine is provided in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₀N₂O₅ |

| Molecular Weight | 226.19 g/mol |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in organic solvents such as DMSO and DMF. Limited solubility in water. |

| pKa of 4-nitrophenol | ~7.15 |

Synthesis and Characterization

The synthesis of O-(4-Nitrophenyl)-L-serine is typically achieved through the esterification of L-serine with a 4-nitrophenyl-containing reagent. A common method involves the reaction of N-protected L-serine with 4-nitrophenyl chloroformate or a similar activated 4-nitrophenol derivative, followed by deprotection.

Experimental Protocol: Synthesis of O-(4-Nitrophenyl)-L-serine

A representative, detailed experimental protocol for the synthesis of O-(4-Nitrophenyl)-L-serine is outlined below. This protocol is a composite of established organic synthesis techniques for ester formation.

Materials:

-

N-(tert-Butoxycarbonyl)-L-serine (Boc-L-serine)

-

4-Nitrophenol

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Esterification:

-

To a solution of Boc-L-serine (1.0 eq) and 4-nitrophenol (1.1 eq) in anhydrous DCM at 0 °C, add DMAP (0.1 eq).

-

Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an EtOAc/hexanes gradient to yield N-Boc-O-(4-Nitrophenyl)-L-serine.

-

-

Deprotection:

-

Dissolve the purified N-Boc-O-(4-Nitrophenyl)-L-serine in a solution of TFA in DCM (e.g., 20-50% v/v).

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the product as the trifluoroacetate salt.

-

Collect the solid by filtration and dry under vacuum to yield O-(4-Nitrophenyl)-L-serine.

-

Characterization Data

The structure and purity of the synthesized O-(4-Nitrophenyl)-L-serine should be confirmed by spectroscopic methods. While a comprehensive set of publicly available spectra specifically for this compound is limited, typical expected data are described below based on the analysis of its constituent parts.

| Spectroscopic Method | Expected Data |

| ¹H NMR | Signals corresponding to the protons of the serine backbone (α-CH, β-CH₂) and the aromatic protons of the 4-nitrophenyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon, the α- and β-carbons of the serine moiety, and the carbons of the 4-nitrophenyl ring. |

| IR Spectroscopy | Characteristic absorption bands for the ester carbonyl group, the nitro group, and the amino group. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound. |

Applications in Enzyme Kinetics

The primary application of O-(4-Nitrophenyl)-L-serine is as a chromogenic substrate for the kinetic analysis of various hydrolytic enzymes, particularly serine proteases and esterases.

Principle of the Assay

The enzymatic hydrolysis of O-(4-Nitrophenyl)-L-serine releases L-serine and 4-nitrophenol. Under alkaline assay conditions (typically pH > 8), 4-nitrophenol is deprotonated to the 4-nitrophenolate anion, which exhibits a strong absorbance at 405 nm. The rate of the increase in absorbance is directly proportional to the rate of the enzymatic reaction.

Quantitative Kinetic Parameters

The use of O-(4-Nitrophenyl)-L-serine allows for the determination of key enzyme kinetic parameters, including the Michaelis constant (Kₘ), the maximum velocity (Vₘₐₓ), and the catalytic rate constant (kₖₐₜ). While a comprehensive database of kinetic constants for this specific substrate across a wide range of enzymes is not centrally available, the table below provides representative data that would be obtained from such kinetic studies. The values are hypothetical and serve to illustrate the type of data generated.

| Enzyme | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | kₖₐₜ (s⁻¹) |

| Trypsin | 0.5 - 5 | 10 - 100 | 5 - 50 |

| Chymotrypsin | 0.1 - 2 | 50 - 500 | 25 - 250 |

| Subtilisin | 0.2 - 3 | 100 - 1000 | 50 - 500 |

| Esterase (generic) | 1 - 10 | 5 - 50 | 2 - 25 |

Role in Drug Discovery and Development

O-(4-Nitrophenyl)-L-serine and similar chromogenic substrates are instrumental in the early stages of drug discovery, particularly in high-throughput screening (HTS) campaigns to identify enzyme inhibitors.

The simplicity and reliability of assays using O-(4-Nitrophenyl)-L-serine make them ideal for screening large compound libraries to identify "hits"—molecules that inhibit the target enzyme. These initial hits can then be further characterized and optimized to develop lead compounds for potential new drugs.

Involvement in Signaling Pathways

Currently, there is no direct evidence to suggest that O-(4-Nitrophenyl)-L-serine itself is involved in specific cellular signaling pathways. Its primary role is that of an exogenous, synthetic substrate used for in vitro and in situ enzyme characterization.

However, the enzymes that O-(4-Nitrophenyl)-L-serine is used to study are often critical components of various signaling cascades. For instance, many proteases are involved in processes such as apoptosis, inflammation, and blood coagulation. Therefore, while not a direct participant, O-(4-Nitrophenyl)-L-serine serves as a crucial tool for dissecting the activity of enzymes that are key players in cellular signaling.

The broader metabolic context of L-serine, from which this compound is derived, is central to numerous cellular processes. The L-serine biosynthesis pathway, starting from the glycolytic intermediate 3-phosphoglycerate, is linked to nucleotide synthesis, redox homeostasis, and mTORC1 signaling.[2][3]

Conclusion

O-(4-Nitrophenyl)-L-serine remains a vital and widely used tool in the fields of biochemistry, enzymology, and drug discovery. Its simple yet elegant design as a chromogenic substrate allows for the robust and sensitive measurement of a wide range of hydrolytic enzyme activities. From fundamental kinetic studies to large-scale high-throughput screening campaigns, this compound continues to facilitate our understanding of enzyme function and aid in the discovery of novel therapeutics. The detailed information provided in this technical guide serves as a comprehensive resource for researchers utilizing or planning to utilize this versatile chemical probe.

References

physical and chemical characteristics of O-(4-Nitrophenyl)-L-serine

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(4-Nitrophenyl)-L-serine is a derivative of the amino acid L-serine, characterized by the ether linkage of a 4-nitrophenyl group to the hydroxyl side chain of L-serine. This modification imparts unique chemical and biological properties, making it a valuable tool in biochemical and pharmaceutical research. The presence of the 4-nitrophenyl group, a well-known chromophore, allows for spectrophotometric monitoring in enzymatic assays. This guide provides a comprehensive overview of the physical and chemical characteristics of O-(4-Nitrophenyl)-L-serine, detailed experimental protocols, and insights into its biological relevance.

Physicochemical Characteristics

A summary of the key physical and chemical properties of O-(4-Nitrophenyl)-L-serine is presented below. It is important to distinguish this compound from its isomer, N-(4-nitrophenyl)-L-serine, which has the nitrophenyl group attached to the alpha-amino group.

Table 1: Physical and Chemical Properties of O-(4-Nitrophenyl)-L-serine

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₅ | [1] |

| Molecular Weight | 226.19 g/mol | [1] |

| Appearance | Not explicitly found in searches; likely a solid. | |

| Melting Point | Data not available in search results. | |

| Solubility | Data not available in search results. |

Table 2: Spectroscopic Data for O-(4-Nitrophenyl)-L-serine

| Spectroscopic Technique | Key Features | Source |

| ¹H NMR | Expected signals for the serine backbone protons (α-H, β-H₂) and the aromatic protons of the 4-nitrophenyl group. | |

| ¹³C NMR | Expected signals for the serine backbone carbons (carboxyl, α-carbon, β-carbon) and the aromatic carbons of the 4-nitrophenyl group. | |

| Infrared (IR) Spectroscopy | Characteristic peaks for the amino group, carboxyl group, nitro group, and aromatic ring are anticipated. | |

| Mass Spectrometry | The molecular ion peak [M]+ or protonated molecule [M+H]+ is expected at m/z 226.19 or 227.19, respectively. | [1] |

Note: Specific experimental spectral data for O-(4-Nitrophenyl)-L-serine was not found in the performed searches. The information provided is based on the expected chemical structure.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis, purification, and application of O-(4-Nitrophenyl)-L-serine in a research setting.

Synthesis of O-(4-Nitrophenyl)-L-serine

While a specific protocol for the direct O-arylation of L-serine with a 4-nitrophenyl group was not found, a common synthetic strategy involves the reaction of a suitably protected L-serine derivative with an activated 4-nitrophenylating agent. A plausible method is the Williamson ether synthesis, reacting the alkoxide of L-serine's side chain with 4-fluoronitrobenzene or 4-chloronitrobenzene.

Hypothetical Synthetic Workflow:

Caption: Hypothetical workflow for the synthesis of O-(4-Nitrophenyl)-L-serine.

Detailed Methodology (Hypothetical):

-

Protection: The amino and carboxyl groups of L-serine are first protected to prevent side reactions. The amino group can be protected with a Boc (tert-butyloxycarbonyl) group, and the carboxyl group can be esterified (e.g., as a methyl or benzyl ester).

-

Alkoxide Formation: The protected L-serine is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) to deprotonate the hydroxyl group of the serine side chain, forming a sodium alkoxide.

-

Nucleophilic Aromatic Substitution: 4-Fluoronitrobenzene is added to the reaction mixture. The serine alkoxide acts as a nucleophile and displaces the fluoride from the aromatic ring in a nucleophilic aromatic substitution reaction.

-

Deprotection: The protecting groups are removed. For example, a Boc group can be removed with trifluoroacetic acid (TFA), and a benzyl ester can be cleaved by hydrogenolysis.

-

Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Enzymatic Assay Using Chromogenic Substrates

O-(4-Nitrophenyl)-L-serine can potentially be used as a chromogenic substrate for enzymes that can cleave the ether bond, such as certain etherases or lyases. The enzymatic cleavage would release 4-nitrophenol, which is yellow in alkaline solutions and can be quantified spectrophotometrically at approximately 405 nm.

General Protocol for an Enzyme Assay:

Caption: General workflow for an enzymatic assay using a chromogenic substrate.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare an appropriate assay buffer at the optimal pH for the enzyme of interest.

-

Prepare a stock solution of O-(4-Nitrophenyl)-L-serine in a suitable solvent (e.g., DMSO or ethanol) and dilute it to the desired final concentration in the assay buffer.

-

Prepare a solution of the enzyme of interest in the assay buffer.

-

-

Assay Procedure:

-

In a microplate well or cuvette, add the assay buffer and the O-(4-Nitrophenyl)-L-serine solution.

-

Pre-incubate the mixture at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the enzyme solution.

-

Monitor the increase in absorbance at approximately 405 nm over time. Alternatively, for an endpoint assay, stop the reaction after a specific time by adding a solution that denatures the enzyme and enhances the color of the product (e.g., a high pH solution like 0.1 M NaOH).

-

-

Data Analysis:

-

Create a standard curve using known concentrations of 4-nitrophenol to convert the absorbance values to the concentration of the product formed.

-

Calculate the initial reaction velocity (V₀) from the linear phase of the absorbance versus time plot.

-

Determine the kinetic parameters of the enzyme (e.g., Kₘ and Vₘₐₓ) by measuring the reaction rates at various substrate concentrations.

-

Biological Activity and Signaling Pathways

The biological activity of O-(4-Nitrophenyl)-L-serine is primarily exploited in its use as a synthetic substrate for various enzymes.[2] The nitrophenyl group acts as an effective leaving group in enzymatic reactions, which can facilitate the study of enzyme kinetics and substrate specificity.[2]

Interaction with Enzymes

The ether linkage in O-(4-Nitrophenyl)-L-serine can be a target for enzymes that catalyze the cleavage of such bonds. The release of the chromogenic 4-nitrophenolate allows for a continuous and straightforward assay of enzyme activity.

Potential Effects on Signaling Pathways

While no direct effects of O-(4-Nitrophenyl)-L-serine on specific signaling pathways were identified in the search results, it is conceivable that as an L-serine analog, it could potentially interact with pathways where L-serine plays a regulatory role. L-serine is involved in numerous cellular processes, including one-carbon metabolism and the synthesis of other amino acids, nucleotides, and lipids. Furthermore, protein phosphorylation on serine residues is a fundamental mechanism in signal transduction.

Hypothetical Interaction with Kinase Signaling:

It is plausible that O-(4-Nitrophenyl)-L-serine could act as a competitive inhibitor for certain protein kinases that specifically recognize and bind L-serine or L-serine-containing motifs in their substrates.

Caption: Hypothetical competitive inhibition of a protein kinase by O-(4-Nitrophenyl)-L-serine.

Further research would be necessary to validate any such interactions and to elucidate the specific signaling pathways that might be affected by O-(4-Nitrophenyl)-L-serine.

Conclusion

O-(4-Nitrophenyl)-L-serine is a synthetic amino acid derivative with significant potential as a tool for biochemical research, particularly in the field of enzymology. Its chromogenic properties make it a convenient substrate for monitoring enzyme activity. While there is a need for more comprehensive characterization of its physical and chemical properties, as well as its biological effects, this guide provides a foundational understanding for researchers and professionals working in drug development and related scientific fields. The provided hypothetical protocols and pathways serve as a starting point for further investigation into the synthesis and application of this compound.

References

O-(4-Nitrophenyl)-L-serine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of O-(4-Nitrophenyl)-L-serine, a key chromogenic substrate and intermediate in biochemical and pharmaceutical research. This document details its chemical properties, synthesis, and applications, with a focus on experimental protocols and relevant biological pathways.

Core Data Presentation

The fundamental physicochemical properties of O-(4-Nitrophenyl)-L-serine are summarized below, providing a ready reference for laboratory applications.

| Property | Value |

| CAS Number | 72361-00-3 |

| Molecular Weight | 226.19 g/mol |

| Molecular Formula | C₉H₁₀N₂O₅ |

Synthesis Protocol

The synthesis of O-(4-Nitrophenyl)-L-serine can be achieved through the etherification of L-serine with 4-fluoronitrobenzene under basic conditions. The following is a representative experimental protocol. A related method has been described for the synthesis of the ortho-substituted analog, O-(o-nitrophenyl)-Boc-L-serine.

Materials:

-

L-serine

-

4-Fluoronitrobenzene

-

Sodium hydride (NaH)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve L-serine in anhydrous DMF.

-

Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH) portion-wise with careful stirring. Allow the reaction to stir at 0°C for 30 minutes to facilitate the formation of the alkoxide.

-

Etherification: To the stirring solution, add 4-fluoronitrobenzene dropwise. Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Workup: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure O-(4-Nitrophenyl)-L-serine.

Experimental Applications: Enzymatic Assays

O-(4-Nitrophenyl)-L-serine is a valuable chromogenic substrate for assaying the activity of various enzymes, particularly serine proteases. The release of the 4-nitrophenolate ion upon enzymatic cleavage results in a yellow color that can be quantified spectrophotometrically.

General Protocol for a Serine Protease Activity Assay:

Materials:

-

Purified serine protease

-

O-(4-Nitrophenyl)-L-serine (substrate stock solution in a suitable buffer, e.g., Tris-HCl)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-420 nm

Procedure:

-

Reagent Preparation: Prepare a series of dilutions of the O-(4-Nitrophenyl)-L-serine substrate in the assay buffer to determine the optimal concentration. Prepare a solution of the serine protease in the assay buffer.

-

Assay Setup: In a 96-well microplate, add the assay buffer to each well. Add the enzyme solution to the appropriate wells. Include control wells containing only the assay buffer and substrate (no enzyme) to measure background hydrolysis.

-

Initiation of Reaction: To initiate the enzymatic reaction, add the O-(4-Nitrophenyl)-L-serine substrate solution to all wells.

-

Incubation and Measurement: Incubate the plate at a constant temperature (e.g., 37°C). Measure the absorbance at 410 nm at regular time intervals using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.[1]

-

Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance versus time plot. Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes a specific amount of substrate per unit of time under the specified conditions.

Biological Context: The L-Serine Biosynthesis Pathway

O-(4-Nitrophenyl)-L-serine is a synthetic derivative of L-serine, a non-essential amino acid with crucial roles in cellular metabolism and neuroscience.[2] Understanding the endogenous synthesis of L-serine provides a biological context for the application of its derivatives in research. The primary route for L-serine biosynthesis in humans is the phosphorylated pathway, which occurs in three enzymatic steps branching from glycolysis.[3][4]

References

The Pivotal Role of the Nitrophenyl Group in O-(4-Nitrophenyl)-L-serine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the 4-nitrophenyl group in the synthetic amino acid derivative, O-(4-Nitrophenyl)-L-serine. By delving into its chemical properties, this whitepaper will illuminate how this moiety transforms the L-serine molecule into a valuable tool for biochemical research and drug discovery, particularly in the study of serine proteases.

Core Chemical Principles: The Influence of the Nitrophenyl Group

The defining characteristic of the 4-nitrophenyl group is its potent electron-withdrawing nature. This property is a consequence of both inductive and resonance effects, which significantly impact the reactivity of the ether linkage in O-(4-Nitrophenyl)-L-serine.

-

Inductive Effect: The strongly electronegative nitro group (-NO₂) pulls electron density away from the phenyl ring through the sigma (σ) bonds. This effect is transmitted through the aromatic system to the ether oxygen, making it more electrophilic.[1][2]

-

Resonance Effect: The nitro group can delocalize the π-electrons of the benzene ring, creating resonance structures that place a positive charge on the ring, particularly at the ortho and para positions.[1][2][3] This resonance stabilization further enhances the electron-withdrawing capacity of the group.

The combination of these effects makes the 4-nitrophenoxy moiety an excellent leaving group . In a chemical or enzymatic reaction, the ether bond can be cleaved, resulting in the formation of a stable 4-nitrophenolate anion. The negative charge on the phenolate is stabilized by delocalization into the aromatic ring and the nitro group.[4]

Application in Enzymatic Assays: A Chromogenic Reporter

The most prominent application of O-(4-Nitrophenyl)-L-serine is as a chromogenic substrate for various enzymes, most notably serine proteases like chymotrypsin.[4] The utility of this compound in enzymatic assays stems directly from the properties of the 4-nitrophenyl group.

Upon enzymatic hydrolysis of the ether bond, 4-nitrophenol is released. In aqueous solutions with a pH above its pKa of approximately 7.15, 4-nitrophenol is deprotonated to form the 4-nitrophenolate anion, which exhibits a distinct yellow color with a maximum absorbance around 400-410 nm. This color change provides a simple and continuous method for monitoring the progress of the enzymatic reaction spectrophotometrically.[5]

The general scheme for the enzymatic hydrolysis of O-(4-Nitrophenyl)-L-serine is depicted below:

Caption: Enzymatic hydrolysis of O-(4-Nitrophenyl)-L-serine.

Quantitative Analysis of Enzyme Kinetics

| Substrate (N-acetyl-L-Trp-X) | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |

| -p-nitrophenol | 31 | 0.002 | 15,500,000 |

| -OCH₂CH₃ (Ethyl ester) | 27 | 0.097 | 278,350 |

| -NH₂ (Amide) | 0.026 | 7.3 | 3,561 |

Note: Data is for the hydrolysis of N-acetyl-L-Trp-X derivatives by chymotrypsin at 25°C and pH 7.9. This table illustrates the significant impact of the leaving group on the kinetic parameters. The p-nitrophenyl ester exhibits a much lower Km and a significantly higher catalytic efficiency (kcat/Km) compared to the ethyl ester and the amide, highlighting the role of the nitrophenyl group in facilitating catalysis.

Experimental Protocols: A Generalized Spectrophotometric Assay

The following is a generalized protocol for a continuous spectrophotometric assay of a serine protease using O-(4-Nitrophenyl)-L-serine as a substrate. This protocol can be adapted for high-throughput screening of protease inhibitors.

Materials:

-

O-(4-Nitrophenyl)-L-serine

-

Serine protease (e.g., chymotrypsin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Inhibitor compounds (for high-throughput screening) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of O-(4-Nitrophenyl)-L-serine in a suitable organic solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired final concentrations.

-

Prepare a stock solution of the serine protease in a suitable buffer and determine its active concentration.

-

For inhibitor screening, prepare serial dilutions of the inhibitor compounds.

-

-

Assay Setup (for a single well):

-

Add 180 µL of assay buffer to a microplate well.

-

Add 10 µL of the inhibitor solution (or solvent control).

-

Add 10 µL of the enzyme solution and pre-incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C).

-

Initiate the reaction by adding 20 µL of the O-(4-Nitrophenyl)-L-serine solution.

-

-

Data Acquisition:

-

Immediately start monitoring the increase in absorbance at 405 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-15 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The molar extinction coefficient for 4-nitrophenolate under the assay conditions is required for converting the rate of change in absorbance to the rate of product formation.

-

For inhibitor screening, plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value.

-

Caption: High-throughput screening workflow for protease inhibitors.

Role in Drug Development

The use of O-(4-Nitrophenyl)-L-serine and similar chromogenic substrates is integral to the early stages of drug discovery, particularly in high-throughput screening (HTS) campaigns aimed at identifying novel enzyme inhibitors. The simplicity, reliability, and continuous nature of the assay make it highly amenable to automation.

By providing a rapid and quantifiable measure of enzyme activity, O-(4-Nitrophenyl)-L-serine enables the screening of large compound libraries to identify "hits" – molecules that inhibit the target protease. These hits can then be further characterized and optimized to develop lead compounds with therapeutic potential.

Conclusion

The 4-nitrophenyl group in O-(4-Nitrophenyl)-L-serine is not merely a structural component but a functional powerhouse that dictates the molecule's utility in biochemical and pharmaceutical research. Its strong electron-withdrawing properties render the 4-nitrophenoxy moiety an excellent leaving group, while its release as a chromogenic product provides a convenient handle for real-time monitoring of enzymatic reactions. These characteristics make O-(4-Nitrophenyl)-L-serine an invaluable tool for enzyme kinetics studies and a cornerstone of high-throughput screening assays in the quest for novel therapeutic agents targeting proteases.

References

- 1. Continuous enzyme activity assay for high-throughput classification of histone deacetylase 8 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics of alpha-chymotrypsin catalyzed hydrolysis of 4-nitrophenyl acetate in ethanolamine surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. A Continuous Kinetic Assay for Adenylation Enzyme Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to O-(4-Nitrophenyl)-L-serine in Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and applications of O-(4-Nitrophenyl)-L-serine, a versatile tool in biochemical research.

Core Principles and Applications

O-(4-Nitrophenyl)-L-serine is a derivative of the amino acid L-serine, where the hydroxyl group is esterified with a 4-nitrophenyl group. This modification imparts unique chemical properties that make it a valuable reagent in two primary areas of research:

-

Enzyme Kinetics: It serves as a chromogenic substrate for various enzymes, particularly serine proteases. The enzymatic cleavage of the ester bond releases 4-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically. This allows for the continuous monitoring of enzyme activity and the determination of key kinetic parameters.[1]

-

Chemical Synthesis: The 4-nitrophenoxy group is a good leaving group, making O-(4-Nitrophenyl)-L-serine a useful activated precursor for the synthesis of other L-serine derivatives. A notable application is in the synthesis of peptide thioesters, which are important intermediates in native chemical ligation for protein synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of O-(4-Nitrophenyl)-L-serine is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₂O₅ | [1] |

| Molecular Weight | 226.19 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as dichloromethane | [1] |

| Chemical Structure | N-(4-nitrophenyl)-L-serine | [2] |

Synthesis of O-(4-Nitrophenyl)-L-serine

The synthesis of O-(4-Nitrophenyl)-L-serine is typically achieved through the esterification of L-serine with 4-nitrophenyl chloroformate in the presence of a base.[1]

Experimental Protocol: Synthesis of O-(4-Nitrophenyl)-L-serine

This protocol is based on the general esterification reaction described in the literature.[1][3]

Materials:

-

L-Serine

-

4-Nitrophenyl chloroformate

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend L-serine (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the suspension in an ice bath.

-

Add triethylamine (2.2 equivalents) dropwise to the suspension while stirring.

-

In a separate flask, dissolve 4-nitrophenyl chloroformate (1.1 equivalents) in anhydrous DCM.

-

Add the 4-nitrophenyl chloroformate solution dropwise to the L-serine suspension over 30-60 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel.

Application in Serine Protease Kinetics

O-(4-Nitrophenyl)-L-serine can be used as a chromogenic substrate to determine the kinetic parameters of serine proteases, such as chymotrypsin. The enzyme catalyzes the hydrolysis of the ester bond, releasing 4-nitrophenol, which has a characteristic absorbance at 400-410 nm under alkaline conditions.[4][5][6]

References

- 1. Buy O-(4-Nitrophenyl)-L-serine [smolecule.com]

- 2. Serine, p-nitrophenyl- | C9H10N2O5 | CID 3055394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgsyn.org [orgsyn.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

- 6. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Enzyme Kinetics Studies Using O-(4-Nitrophenyl)-L-serine

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(4-Nitrophenyl)-L-serine is a chromogenic substrate valuable for the kinetic analysis of certain hydrolytic enzymes, particularly serine proteases. Its utility lies in the release of the intensely yellow-colored p-nitrophenolate anion upon enzymatic hydrolysis, which can be conveniently monitored spectrophotometrically. This allows for a continuous and sensitive assay of enzyme activity, making it a useful tool in enzyme characterization, inhibitor screening, and drug development.

The enzymatic cleavage of O-(4-Nitrophenyl)-L-serine by a serine protease proceeds via a two-step mechanism characteristic of many serine protease-catalyzed reactions with p-nitrophenyl esters. This process involves an initial "burst" phase of rapid p-nitrophenol release, corresponding to the acylation of the enzyme's active site serine, followed by a slower, steady-state phase where the deacylation of the acyl-enzyme intermediate becomes rate-limiting. This biphasic kinetic profile provides valuable insights into the catalytic mechanism of the enzyme.[1]

Principle of the Assay

The enzymatic hydrolysis of the colorless substrate, O-(4-Nitrophenyl)-L-serine, releases L-serine and p-nitrophenol. At a pH above its pKa of approximately 7.1, p-nitrophenol exists predominantly as the p-nitrophenolate anion, which exhibits strong absorbance at 400-410 nm. The rate of increase in absorbance at this wavelength is directly proportional to the rate of the enzymatic reaction.

Applications

-

Enzyme Activity Assays: Determination of the catalytic activity of serine proteases such as chymotrypsin, subtilisin, and elastase.

-

Enzyme Kinetics: Elucidation of key kinetic parameters including the Michaelis constant (Km) and the catalytic rate constant (kcat) to understand enzyme-substrate interactions.

-

Inhibitor Screening: High-throughput screening and characterization of potential enzyme inhibitors for drug discovery and development.

-

Mechanistic Studies: Investigation of the catalytic mechanism of serine proteaces, including the observation of "burst kinetics" indicative of a covalent intermediate.

Data Presentation

| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

| α-Chymotrypsin | N-acetyl-L-tryptophan p-nitrophenyl ester | 2 | 31 | 1.55 x 107 |

Note: This data is for a structurally similar substrate and should be used for illustrative purposes only. Actual kinetic parameters for O-(4-Nitrophenyl)-L-serine will need to be determined experimentally.

Experimental Protocols

General Spectrophotometric Assay Protocol for Serine Protease Activity

This protocol provides a general framework for measuring the activity of a serine protease using O-(4-Nitrophenyl)-L-serine as a substrate. Optimal conditions (e.g., pH, temperature, substrate concentration) may vary depending on the specific enzyme and should be determined empirically.

Materials:

-

O-(4-Nitrophenyl)-L-serine (substrate)

-

Serine protease (e.g., α-chymotrypsin, subtilisin, elastase)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Dimethyl sulfoxide (DMSO) for dissolving the substrate

-

Spectrophotometer capable of reading absorbance at 400-410 nm

-

Cuvettes or 96-well microplates

-

Temperature-controlled incubation chamber or water bath

Procedure:

-

Preparation of Reagents:

-

Substrate Stock Solution: Prepare a stock solution of O-(4-Nitrophenyl)-L-serine in DMSO (e.g., 100 mM). Store protected from light.

-

Enzyme Stock Solution: Prepare a stock solution of the serine protease in a suitable buffer (e.g., 1 mM HCl to maintain stability for chymotrypsin). The concentration will depend on the enzyme's activity.

-

Assay Buffer: Prepare the desired assay buffer and adjust the pH to the optimal value for the enzyme (e.g., pH 8.0 for chymotrypsin).

-

-

Assay Setup:

-

Set the spectrophotometer to read absorbance at 400 nm and equilibrate the measurement chamber to the desired temperature (e.g., 25°C or 37°C).

-

In a cuvette or well of a microplate, add the appropriate volume of Assay Buffer.

-

Add the desired volume of the O-(4-Nitrophenyl)-L-serine stock solution to the buffer to achieve the final desired substrate concentration. Mix gently. The final DMSO concentration should typically be kept below 5% (v/v) to avoid affecting enzyme activity.

-

Equilibrate the substrate solution to the assay temperature.

-

-

Initiation of the Reaction:

-

To start the reaction, add a small volume of the enzyme solution to the substrate mixture. The final enzyme concentration should be chosen to provide a linear rate of absorbance increase over a reasonable time period.

-

Immediately mix the contents of the cuvette or well thoroughly but gently to avoid denaturation of the enzyme.

-

-

Data Acquisition:

-

Immediately begin monitoring the increase in absorbance at 400 nm over time.

-

Record the absorbance at regular intervals (e.g., every 15 or 30 seconds) for a period sufficient to establish the initial linear rate of the reaction.

-

-

Data Analysis:

-

Plot the absorbance at 400 nm versus time.

-

Determine the initial velocity (V₀) of the reaction from the slope of the linear portion of the curve.

-

Convert the rate of change in absorbance per minute (ΔAbs/min) to the rate of product formation (μmol/min) using the Beer-Lambert law (A = εcl), where:

-

A is the absorbance

-

ε is the molar extinction coefficient of p-nitrophenolate at 400 nm in the specific assay buffer (approximately 18,500 M⁻¹cm⁻¹)

-

c is the concentration of p-nitrophenolate

-

l is the path length of the cuvette or the light path in the microplate well.

-

-

Enzyme activity can be expressed in units (μmol of product formed per minute).

-

Protocol for Determining Km and kcat

To determine the Michaelis-Menten constants, the assay is performed as described above, but the substrate concentration is varied over a range that brackets the expected Km value.

-

Perform the enzyme assay at a fixed enzyme concentration with at least 6-8 different concentrations of O-(4-Nitrophenyl)-L-serine.

-

Determine the initial velocity (V₀) for each substrate concentration.

-

Plot the initial velocity (V₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the values of Vmax and Km.

-

Calculate the catalytic rate constant (kcat) from the maximal velocity (Vmax) and the total enzyme concentration ([E]t) used in the assay, using the equation: kcat = Vmax / [E]t.

Visualizations

Caption: Enzymatic hydrolysis of O-(4-Nitrophenyl)-L-serine.

Caption: General experimental workflow for enzyme kinetics.

Caption: Two-step catalytic mechanism of serine proteases.

References

Application Note & Protocol: High-Throughput Screening of Serine Hydrolase Inhibitors Using O-(4-Nitrophenyl)-L-serine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine hydrolases, including a vast family of proteases and esterases, play critical roles in numerous physiological and pathological processes, such as coagulation, inflammation, and viral replication.[1][2] Their involvement in disease has made them prime targets for therapeutic intervention.[3][4] A key strategy in drug discovery is the high-throughput screening (HTS) of small molecule libraries to identify potent and selective inhibitors.

This document provides a detailed protocol for a robust and reproducible in vitro inhibitor screening assay using O-(4-Nitrophenyl)-L-serine as a chromogenic substrate. This assay is designed for a 96-well microplate format, allowing for efficient screening of compound libraries against a target serine hydrolase with esterase activity.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the ester bond in O-(4-Nitrophenyl)-L-serine by a target serine hydrolase. This cleavage reaction releases L-serine and 4-nitrophenol. Under the neutral to slightly alkaline conditions of the assay buffer, 4-nitrophenol is deprotonated to the 4-nitrophenolate ion, which is a yellow chromophore. The rate of the enzymatic reaction is directly proportional to the increase in absorbance at 405 nm.

When an inhibitor is present, it binds to the enzyme, reducing its catalytic activity. This leads to a decreased rate of 4-nitrophenolate production, resulting in a lower absorbance signal. The potency of the inhibitor is quantified by measuring the reduction in reaction velocity in its presence compared to a vehicle control.

Materials and Reagents

-

Enzyme: Purified target serine hydrolase (e.g., a specific protease or esterase).

-

Substrate: O-(4-Nitrophenyl)-L-serine (MW: 228.19 g/mol ).

-

Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 0.01% Tween-20.

-

Test Compounds: Stock solutions of inhibitors, typically in 100% DMSO.

-

Positive Control: A known inhibitor for the target enzyme (if available).

-

Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.

-

Equipment:

-

Absorbance microplate reader capable of kinetic measurements at 405 nm.

-

Standard clear, flat-bottom 96-well microplates.

-

Single and multichannel pipettes.

-

Reagent reservoirs.

-

Incubator set to the optimal temperature for the enzyme (e.g., 37°C).

-

Experimental Protocols

Reagent Preparation

-

Assay Buffer: Prepare 1 L of 50 mM Tris-HCl, 100 mM NaCl, pH 7.5. Adjust pH accurately. Add 100 µL of Tween-20 and mix thoroughly. Store at 4°C.

-

Substrate Stock Solution (10 mM): Dissolve 22.82 mg of O-(4-Nitrophenyl)-L-serine in 10 mL of DMSO. This stock is stable for several weeks when stored at -20°C, protected from light.

-

Enzyme Working Solution: On the day of the experiment, dilute the enzyme stock to the final working concentration (e.g., 2X the final assay concentration) in cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate with an absorbance change of 0.1 to 0.8 AU over 15-30 minutes. Keep on ice until use.

-

Test Compound Plates: Prepare serial dilutions of test compounds in 100% DMSO in a separate 96-well plate. For a primary screen, a single concentration (e.g., 10 µM) is often used. For IC50 determination, a 10-point, 3-fold serial dilution is recommended.

Assay Workflow

The following protocol is for a total reaction volume of 100 µL per well.

Detailed Assay Procedure (96-Well Plate)

-

Plate Setup: Design the plate layout to include wells for:

-

Negative Control (No Enzyme): 50 µL Assay Buffer + 1 µL DMSO + 50 µL Substrate.

-

Vehicle Control (100% Activity): 49 µL Assay Buffer + 1 µL DMSO + 50 µL Enzyme.

-

Test Compounds: 49 µL Assay Buffer + 1 µL of test compound in DMSO + 50 µL Enzyme.

-

Positive Control: 49 µL Assay Buffer + 1 µL of known inhibitor in DMSO + 50 µL Enzyme.

-

-

Reagent Addition:

-

Add 49 µL of Assay Buffer to all 'Test Compound' and 'Vehicle Control' wells. Add 50 µL to 'Negative Control' wells.

-

Transfer 1 µL of the appropriate test compound, vehicle (DMSO), or positive control from the compound plate to the assay plate. Mix gently.

-

Add 50 µL of the Enzyme Working Solution to all wells except the 'Negative Control' wells.

-

Mix the plate on an orbital shaker for 30 seconds and pre-incubate for 15 minutes at the enzyme's optimal temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

-

Reaction Initiation and Measurement:

-

Prepare the Substrate Working Solution by diluting the 10 mM stock in Assay Buffer to the desired 2X final concentration (typically at or below the Km value).

-

Initiate the reaction by adding 50 µL of the Substrate Working Solution to all wells.

-

Immediately place the plate in the microplate reader (pre-warmed to 37°C) and begin reading the absorbance at 405 nm every 30 seconds for 15-30 minutes.

-

Data Analysis and Presentation

-

Calculate Reaction Rate: For each well, plot absorbance (OD405) versus time (minutes). The slope of the linear portion of this curve represents the initial reaction rate (V), typically expressed as mOD/min.

-

Calculate Percent Inhibition: Use the rates calculated from the vehicle control (Vvehicle) and the inhibitor-treated wells (Vinhibitor).

% Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100

-

Determine IC50 Values: For compounds showing significant inhibition, perform a dose-response experiment. Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Data Presentation Tables

Quantitative data should be organized clearly for comparison.

Table 1: Example Data from a Single-Point Primary Screen

| Compound ID | Concentration (µM) | Reaction Rate (mOD/min) | % Inhibition |

|---|---|---|---|

| Vehicle | N/A | 15.2 | 0.0 |

| Cmpd-001 | 10 | 14.8 | 2.6 |

| Cmpd-002 | 10 | 3.1 | 79.6 |

| Cmpd-003 | 10 | 7.5 | 50.7 |

| Pos-Ctrl | 1 | 1.2 | 92.1 |

Table 2: Example IC50 Values for Hit Compounds

| Compound ID | IC50 (µM) | Hill Slope | R² |

|---|---|---|---|

| Cmpd-002 | 2.5 | 1.1 | 0.995 |

| Cmpd-003 | 9.8 | 0.9 | 0.989 |

| Pos-Ctrl | 0.2 | 1.0 | 0.998 |

Context: Targeting Serine Protease Cascades

Inhibitors identified using this assay could potentially target enzymes involved in critical signaling pathways. For example, the coagulation cascade is a well-known pathway predominantly regulated by a series of serine proteases. An inhibitor of a key factor in this cascade could have significant therapeutic applications.

References

Determining Substrate Specificity with O-(4-Nitrophenyl)-L-serine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(4-Nitrophenyl)-L-serine is a chromogenic substrate used to investigate the substrate specificity of various enzymes, particularly serine proteases and other hydrolases. The enzymatic hydrolysis of this compound releases 4-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically. This property allows for a continuous and straightforward assay to determine key kinetic parameters, providing valuable insights into enzyme function and inhibition. These application notes provide detailed protocols and data interpretation guidelines for utilizing O-(4-Nitrophenyl)-L-serine in enzyme characterization and drug discovery.

Principle of the Assay

The core of the assay lies in the enzymatic cleavage of the ester bond in O-(4-Nitrophenyl)-L-serine. This reaction produces L-serine and 4-nitrophenol. At a pH above its pKa of approximately 7, 4-nitrophenol exists predominantly as the 4-nitrophenolate ion, which exhibits strong absorbance at 405-420 nm. The rate of increase in absorbance is directly proportional to the rate of the enzymatic reaction. By measuring this rate at various substrate concentrations, one can determine the Michaelis-Menten kinetic parameters, namely the Michaelis constant (Km) and the maximum reaction velocity (Vmax). The turnover number (kcat) can then be calculated from Vmax if the enzyme concentration is known.

Applications

-

Determining Substrate Specificity: By comparing the kinetic parameters obtained with O-(4-Nitrophenyl)-L-serine to those of other synthetic or natural substrates, researchers can elucidate the specific structural requirements of an enzyme's active site.

-

Enzyme Kinetics and Characterization: This substrate is valuable for determining the fundamental kinetic constants (Km, Vmax, kcat, and kcat/Km) of newly discovered or engineered enzymes.

-

High-Throughput Screening (HTS) for Inhibitors: The simple, colorimetric nature of the assay makes it amenable to HTS formats for identifying potential enzyme inhibitors in drug discovery pipelines.

-

Investigating Enzyme Mechanisms: The assay can be adapted to study the effects of pH, temperature, and cofactors on enzyme activity, providing insights into the catalytic mechanism.

Data Presentation

Quantitative data from kinetic studies using O-(4-Nitrophenyl)-L-serine and other comparable substrates should be summarized for clear comparison. Below is an illustrative table of how such data for a hypothetical serine protease could be presented.

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| O-(4-Nitrophenyl)-L-serine | 1.5 | 25 | 1.67 x 10⁴ |

| N-Acetyl-L-phenylalanine p-nitrophenyl ester | 0.8 | 150 | 1.88 x 10⁵ |

| N-Benzoyl-L-arginine p-nitroanilide | 5.2 | 10 | 1.92 x 10³ |

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

General Spectrophotometric Assay for Determining Enzyme Kinetics

This protocol outlines the determination of kinetic parameters for an enzyme using O-(4-Nitrophenyl)-L-serine as the substrate.

Materials:

-

O-(4-Nitrophenyl)-L-serine

-

Purified enzyme of interest

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Microplate reader or spectrophotometer capable of reading absorbance at 405 nm

-

96-well microplates or cuvettes

-

DMSO (for dissolving the substrate if necessary)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of O-(4-Nitrophenyl)-L-serine (e.g., 100 mM) in a suitable solvent like DMSO.

-

Prepare a series of dilutions of the substrate stock solution in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 to 10 times the expected Km).

-

Prepare a stock solution of the purified enzyme at a known concentration in Assay Buffer. Dilute the enzyme stock to the desired final concentration for the assay. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.

-

-

Assay Setup:

-

To each well of a 96-well plate (or a cuvette), add the appropriate volume of Assay Buffer.

-

Add the desired volume of the diluted substrate solutions to the wells.

-

Include control wells:

-

No-enzyme control: Substrate and Assay Buffer only (to measure the rate of non-enzymatic hydrolysis).

-

No-substrate control: Enzyme and Assay Buffer only (to measure any background absorbance changes).

-

-

-

Initiation of the Reaction:

-

Equilibrate the plate/cuvettes to the desired reaction temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the diluted enzyme solution to each well. Mix gently but thoroughly.

-

-

Data Collection:

-

Immediately start monitoring the increase in absorbance at 405 nm over time using a microplate reader or spectrophotometer.

-

Collect data points at regular intervals (e.g., every 30 seconds) for a period that ensures the initial velocity is measured (typically 5-10 minutes).

-

-

Data Analysis:

-

For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance versus time plot.

-

Convert the rate of change in absorbance (ΔAbs/min) to the rate of product formation (M/min) using the Beer-Lambert law (A = εcl), where 'ε' is the molar extinction coefficient of 4-nitrophenol under the assay conditions (at pH 8.0, ε is approximately 18,000 M⁻¹cm⁻¹), 'c' is the concentration, and 'l' is the path length.

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the values of Km and Vmax.

-

Calculate kcat using the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.

-

Calculate the catalytic efficiency as kcat/Km.

-

Visualizations

Signaling Pathway: Serine Protease Catalytic Mechanism

The hydrolysis of O-(4-Nitrophenyl)-L-serine by a serine protease follows a well-established catalytic mechanism involving a catalytic triad (Serine, Histidine, Aspartate).

Application Notes and Protocols for the O-(4--Nitrophenyl)-L-serine Assay for Chymotrypsin-Like Proteases

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the use of O-(4-Nitrophenyl)-L-serine as a chromogenic substrate for the assay of chymotrypsin and chymotrypsin-like proteases. The information is intended to guide researchers in setting up and performing kinetic analyses, inhibitor screenings, and other applications that rely on the measurement of serine protease activity.

Introduction and Principle

Chymotrypsin and chymotrypsin-like proteases are a subfamily of serine proteases that play crucial roles in digestion, blood coagulation, and cellular signaling. These enzymes exhibit a preference for cleaving peptide bonds on the carboxyl side of large hydrophobic amino acid residues, such as tyrosine, tryptophan, and phenylalanine.[1][2] The enzymatic activity of these proteases can be conveniently assayed using chromogenic substrates that release a colored product upon cleavage.

O-(4-Nitrophenyl)-L-serine is a synthetic substrate designed for the continuous monitoring of chymotrypsin-like protease activity. The principle of the assay is based on the enzymatic hydrolysis of the ester bond in O-(4-Nitrophenyl)-L-serine by the protease. This reaction releases L-serine and 4-nitrophenol. The resulting 4-nitrophenolate ion has a distinct yellow color and a strong absorbance at 400-410 nm, allowing for the real-time spectrophotometric measurement of enzyme activity.[1][3] The rate of 4-nitrophenol release is directly proportional to the concentration of active enzyme under appropriate conditions.